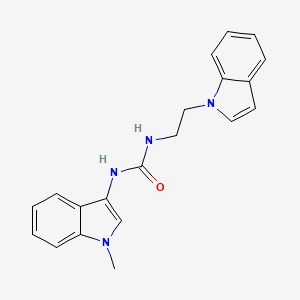![molecular formula C9H12N2OS B2406537 1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione CAS No. 2142822-03-3](/img/structure/B2406537.png)
1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione” is a chemical compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA based structures .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Synthesis of Potential Anticancer Agents
A study by Temple et al. (1987) highlighted the development of routes for the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are mitotic inhibitors with antitumor activity. These compounds were synthesized via cyclization of substituted amino-diaminopyridines, indicating their potential as anticancer agents Temple, Rose, Comber, & Rener, 1987.
Anticonvulsant Studies
Research by Ulloora et al. (2013) on imidazo[1,2-a]pyridines carrying active pharmacophores demonstrated prominent anticonvulsant properties. These compounds were synthesized to explore their biological activity as potential anticonvulsant agents, showcasing the therapeutic applications of such heterocyclic compounds Ulloora, Shabaraya, Aamir, & Adhikari, 2013.
Synthesis of Heterocyclic Compounds
An et al. (2013) reported a microwave-assisted cascade cycloaddition for C-N bond formation, an approach to constructing various 1,4,5,6-tetrahydropyrimidine and 2-imidazoline derivatives. This efficient strategy underlines the significance of innovative synthetic methodologies in creating structurally diverse heterocyclic compounds An, Yin, Liu, Li, Li, Li, & Shi, 2013.
Novel Synthetic Methodologies and Biological Activities
Zeng et al. (2003) developed an efficient route to synthesize 1-aroyl-3-aryl-4-substituted imidazole-2-thiones, involving the cyclization of 1-aroyl-3-arylthioureas with various carbonyl compounds. This methodology showcases the versatility of synthetic approaches in creating compounds with potential biological activities Zeng, Zou, Zhi, Chen, & Shen, 2003.
Mécanisme D'action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Orientations Futures
Propriétés
IUPAC Name |
1-cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c13-9-10-7-5-12-4-3-8(7)11(9)6-1-2-6/h6H,1-5H2,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZXJRLGQKKDFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(COCC3)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
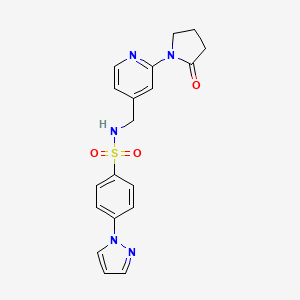
![4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2406457.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-2-chloro-4-fluorobenzamide](/img/structure/B2406460.png)
![2-chloro-6-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2406461.png)

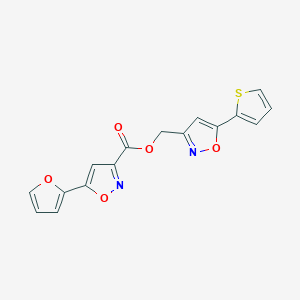


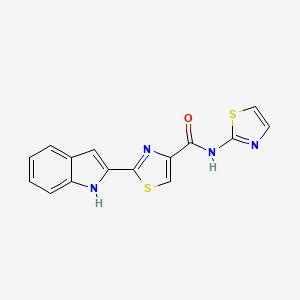

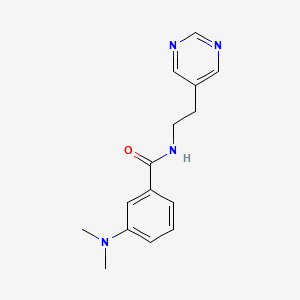
![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)
